3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
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Overview
Description
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine and trifluoromethoxy groups in its structure makes it a compound of interest in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the trifluoromethoxylation of a biphenyl derivative, followed by amination. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product with high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials and chemicals with specialized properties.
Mechanism of Action
The mechanism by which 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine can be compared with other biphenyl derivatives, such as:
- 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine
- 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications . The unique combination of fluorine and trifluoromethoxy groups in 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine distinguishes it from other biphenyl derivatives, making it a compound of particular interest in various research fields.
Properties
Molecular Formula |
C13H8F5NO |
---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2,4-difluoro-6-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-8-5-10(12(19)11(15)6-8)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2 |
InChI Key |
IXJJAOZWKUGIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC(=C2)F)F)N |
Origin of Product |
United States |
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